N-Cbz-3,4-Dimethoxy-L-phenylalanine-dimethylamide
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Overview
Description
N-Cbz-3,4-Dimethoxy-L-phenylalanine-dimethylamide is a chemical compound with the molecular formula C21H26N2O5 and a molecular weight of 386.4 g/mol . This compound is known for its high purity and unique blend of reactivity and selectivity, making it valuable for various research and development endeavors .
Preparation Methods
The synthesis of N-Cbz-3,4-Dimethoxy-L-phenylalanine-dimethylamide typically involves the protection of the amino group of 3,4-dimethoxy-L-phenylalanine with a carbobenzyloxy (Cbz) group, followed by the formation of the dimethylamide derivative. The reaction conditions often include the use of reagents such as carbobenzyloxy chloride and dimethylamine in the presence of a base like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity .
Chemical Reactions Analysis
N-Cbz-3,4-Dimethoxy-L-phenylalanine-dimethylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamide group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. .
Scientific Research Applications
N-Cbz-3,4-Dimethoxy-L-phenylalanine-dimethylamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: This compound is employed in the production of fine chemicals and specialty materials .
Mechanism of Action
The mechanism of action of N-Cbz-3,4-Dimethoxy-L-phenylalanine-dimethylamide involves its interaction with specific molecular targets and pathways. As a derivative of L-phenylalanine, it can interact with enzymes and receptors involved in amino acid metabolism and neurotransmitter synthesis. The presence of the Cbz and dimethoxy groups enhances its binding affinity and selectivity towards these targets, leading to specific biological effects .
Comparison with Similar Compounds
N-Cbz-3,4-Dimethoxy-L-phenylalanine-dimethylamide can be compared with other similar compounds such as:
N-Cbz-3,4-Dimethoxy-L-phenylalanine: Lacks the dimethylamide group, which may affect its reactivity and selectivity.
3,4-Dimethoxy-L-phenylalanine: Lacks both the Cbz and dimethylamide groups, resulting in different chemical properties and biological activities.
N-Cbz-L-phenylalanine-dimethylamide: Lacks the methoxy groups, which can influence its chemical reactivity and biological interactions. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and selectivity properties .
Properties
CAS No. |
1263078-27-8 |
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Molecular Formula |
C21H26N2O5 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-3-(3,4-dimethoxyphenyl)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C21H26N2O5/c1-23(2)20(24)17(12-16-10-11-18(26-3)19(13-16)27-4)22-21(25)28-14-15-8-6-5-7-9-15/h5-11,13,17H,12,14H2,1-4H3,(H,22,25)/t17-/m0/s1 |
InChI Key |
UEJJXTZXXUFJLK-KRWDZBQOSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@H](CC1=CC(=C(C=C1)OC)OC)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CN(C)C(=O)C(CC1=CC(=C(C=C1)OC)OC)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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